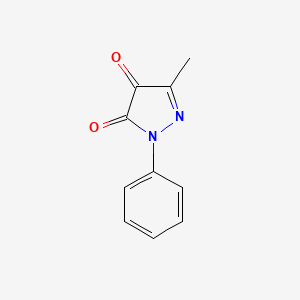

3-Methyl-1-phenyl-1H-pyrazole-4,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylpyrazole-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-9(13)10(14)12(11-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHUUJNRNMODNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435610 | |

| Record name | ST50165930 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-05-0 | |

| Record name | ST50165930 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione and its Tautomeric Isomers

Abstract

This technical guide provides a comprehensive examination of the fundamental properties of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione, a member of the versatile pyrazole class of heterocyclic compounds. Central to its chemistry is a pronounced tautomerism, which dictates its reactivity, spectroscopic signature, and biological function. We will dissect its molecular structure, physicochemical characteristics, synthesis, and key chemical reactions. The guide culminates in a discussion of its significant biological activities, highlighted by the neuroprotective applications of its most prominent tautomer, Edaravone. This document is intended to serve as a foundational resource for professionals engaged in medicinal chemistry and drug discovery, offering field-proven insights into the practical application of this important scaffold.

Chapter 1: Molecular Identity and Tautomerism

Nomenclature and Core Structure

The compound is systematically named this compound. However, in literature and practice, it is most commonly encountered as its stable tautomer, 3-methyl-1-phenyl-5-pyrazolone or PMP . Its significance in the pharmaceutical field is marked by its designation as the active pharmaceutical ingredient Edaravone .

The core structure consists of a five-membered pyrazole ring, featuring two adjacent nitrogen atoms, substituted with a methyl group at the C3 position and a phenyl group at the N1 position. The defining characteristic, and a source of its chemical versatility, is the presence of two carbonyl groups at the C4 and C5 positions.

The Critical Role of Tautomerism

The concept of "basic properties" for this molecule is intrinsically linked to its existence as a mixture of tautomeric isomers in equilibrium. The 4,5-dione form is often a minor component, with the equilibrium shifting significantly based on the solvent, pH, and physical state (solid vs. solution).[1][2] The primary tautomers that dictate the compound's behavior are:

-

CH Form (Pyrazolone): 3-methyl-1-phenyl-1,2-dihydro-5H-pyrazol-5-one. This is the predominant form in nonpolar solvents like chloroform and is characterized by a methylene group at the C4 position.[1]

-

OH Form (Pyrazolol): 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole. This enol form is favored in polar, protic solvents and is crucial for its chelating and antioxidant properties.

-

NH Form: 3-methyl-1-phenyl-1,4-dihydro-5H-pyrazol-5-one. This form is generally less stable but can be present, particularly in polar aprotic solvents like DMSO.[1][3]

Understanding this equilibrium is paramount for drug development professionals, as the biologically active form may differ from the most stable form in a given solvent, impacting everything from reaction outcomes to receptor binding.

Caption: Tautomeric forms of 3-methyl-1-phenyl-pyrazole-dione.

Chapter 2: Physicochemical and Spectroscopic Properties

The bulk properties of the compound are typically reported for the most stable crystalline form, the pyrazolone tautomer (Edaravone).

Core Physical Properties

Quantitative data for 3-methyl-1-phenyl-5-pyrazolone are summarized below. These values are critical for experimental design, formulation, and quality control.

| Property | Value | Source |

| CAS Number | 89-25-8 | [4] |

| Molecular Formula | C₁₀H₁₀N₂O | [4] |

| Molecular Weight | 174.20 g/mol | [4] |

| Appearance | Light yellow crystalline powder | [4] |

| Melting Point | 126 - 128 °C | [4] |

| Boiling Point | 287 °C at 353 hPa | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, chloroform, and DMSO. | [1] |

Spectroscopic Profile

Spectroscopic analysis is not merely for identification but is a powerful tool to probe the tautomeric equilibrium in different environments.

| Technique | Key Signature (in CDCl₃, CH-Form) | Interpretation & Causality |

| ¹H NMR | δ ~2.2 ppm (s, 3H, -CH₃)δ ~3.4 ppm (s, 2H, -CH₂-)δ 7.1-7.9 ppm (m, 5H, Ar-H) | The singlet at ~3.4 ppm is the definitive signature of the C4 methylene protons in the dominant CH-form. Its integration value is a direct measure of the prevalence of this tautomer.[1] |

| ¹³C NMR | δ ~16.6 ppm (-CH₃)δ ~42.6 ppm (-CH₂-)δ ~170.2 ppm (C=O) | The C4 signal around 42.6 ppm confirms the sp³-hybridized carbon of the CH-form. In the OH-form, this carbon would be sp²-hybridized and appear further downfield (~90-100 ppm).[1] |

| FTIR | ~1700 cm⁻¹ (C=O stretch)~3000-2850 cm⁻¹ (C-H stretch) | A strong carbonyl absorption confirms the pyrazolone structure. The absence of a broad O-H stretch (around 3400 cm⁻¹) further indicates the CH-form is dominant in the solid state or non-polar solutions. |

Chapter 3: Synthesis and Chemical Reactivity

Standard Synthetic Protocol

The most reliable and widely used synthesis is a variation of the Paal-Knorr reaction, involving the cyclocondensation of a β-ketoester with a hydrazine derivative.[1][5] This method is efficient, scalable, and demonstrates a fundamental principle of heterocyclic chemistry.

Causality of Experimental Design: The reaction proceeds via initial formation of a hydrazone intermediate from the more reactive ketone of ethyl acetoacetate. Subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the ester carbonyl, followed by elimination of ethanol, drives the cyclization. The choice of a solvent-free or alcohol-based medium is often one of process efficiency and purification strategy.

Caption: General workflow for the synthesis of PMP.

Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is a self-validating system designed for high yield and purity.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (0.1 mol, ~13.0 g).

-

Reaction Initiation: Slowly add phenylhydrazine (0.1 mol, ~10.8 g) dropwise to the flask while stirring. Rationale: The reaction is exothermic; slow addition prevents overheating and side-product formation.

-

Thermal Cyclization: Heat the mixture in a water bath or heating mantle to 100 °C and maintain for 1-2 hours. The mixture will become viscous and turn a yellow-orange color. Rationale: Heat provides the activation energy for the intramolecular cyclization and elimination of ethanol.

-

Product Crystallization: Remove the flask from heat and allow it to cool. As it cools, the product will begin to solidify. To ensure complete precipitation, the cooled, viscous mixture can be poured into a beaker of cold water and stirred. Rationale: The organic product is poorly soluble in water, leading to rapid crystallization.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any unreacted starting materials or water-soluble impurities.

-

Purification (Self-Validation Step): Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture. The formation of well-defined, light-yellow crystals upon cooling is an indicator of high purity.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final yield should be high (typically >90%). Confirm identity and purity by measuring the melting point (should be sharp, ~127 °C) and acquiring spectroscopic data (NMR, FTIR) to match the reference profile.

Key Chemical Reactivity

The reactivity is dominated by the C4 position, which is a nucleophilic center in the OH-tautomer. This is the cornerstone of its use as a synthetic building block.

-

C4-Acylation: The compound can be selectively C-acylated at the C4 position. This requires activating the pyrazolone, for instance, by forming a calcium complex, before adding an acyl chloride.[6] This prevents O-acylation, which would otherwise be a competing side reaction.[6] These 4-acyl derivatives are potent metal chelators used in separation science.

-

Knoevenagel Condensation: The active methylene group at C4 readily participates in condensation reactions with aldehydes and ketones, leading to the formation of 4,4'-(arylmethylene)bis(pyrazol-5-ols).[7] These derivatives have shown significant antioxidant and anticancer activities.[7]

Chapter 4: Biological Activity and Therapeutic Relevance

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, and PMP is a prime example of its therapeutic potential.

Overview of Pharmacological Activities

Derivatives of the PMP core have demonstrated a wide spectrum of biological activities, making it a focal point for drug discovery:

-

Antibacterial Activity: Certain thiol derivatives of PMP show good activity against Gram-positive bacteria, including MRSA.[8]

-

Anti-inflammatory Activity: The core structure is found in several compounds with anti-inflammatory properties.[9]

-

Anticancer and Antioxidant Activity: As mentioned, derivatives formed via C4-condensation exhibit potent cytotoxic effects against cancer cell lines and act as powerful radical scavengers.[7]

Case Study: Edaravone as a Neuroprotective Agent

The most significant application of PMP is as Edaravone, a drug used to treat amyotrophic lateral sclerosis (ALS) and aid recovery from acute ischemic stroke.[1] Its primary mechanism of action is as a potent antioxidant and free radical scavenger.

Mechanism of Action: Edaravone (in its OH-tautomeric form) donates an electron to neutralize highly reactive oxygen species (ROS) like the hydroxyl radical (•OH). This process converts the drug into a stable, less reactive radical, thereby terminating the damaging chain reaction of oxidative stress that leads to neuronal cell death.

Caption: Simplified mechanism of Edaravone as a radical scavenger.

Chapter 5: Conclusion

This compound, known predominantly as its tautomer 3-methyl-1-phenyl-5-pyrazolone (Edaravone), is more than a simple heterocyclic compound; it is a dynamic chemical entity whose properties are governed by a delicate tautomeric balance. Its straightforward synthesis, well-defined spectroscopic properties, and versatile reactivity at the C4 position make it an invaluable scaffold for medicinal chemists. The clinical success of Edaravone as a neuroprotective agent underscores the profound therapeutic potential embedded within this structure. For researchers and drug development professionals, a thorough understanding of its fundamental chemistry, particularly its tautomerism, is the key to unlocking its full potential in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Zayed, M. E. M., & Ahmed, S. M. (2015). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 20(9), 15686–15697. [Link]

-

ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted 4,5-dihydropyrazoles from hydrazines and propargyl alcohols. Retrieved from [Link]

-

Bousquet, P., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4478. [Link]

-

MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19). [Link]

-

Claramunt, R. M., et al. (2000). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry, 24(10), 737–744. [Link]

-

The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

-

Ghasemi, S., & Maddah, B. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]

-

Begtrup, M., et al. (2001). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Journal of the Chemical Society, Perkin Transactions 2, (5), 736-748. [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(3), 434. [Link]

-

SpectraBase. (n.d.). (S)-3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

-

Nikolova, P., et al. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2023(1), M1556. [Link]

-

Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 3-methyl-1H-pyrazole-4,5-dione. Retrieved from [Link]

-

Kumar, V., & Kumar, S. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 163–173. [Link]

-

Tagawa, Y., et al. (2002). Preparation and Antibacterial Activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. Archiv der Pharmazie, 335(2-3), 99–103. [Link]

-

Semantic Scholar. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

-

Manjula, M., et al. (2014). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o59. [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Retrieved from [Link]

-

Chen, J., et al. (2011). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. [Link]

-

Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 69. [Link]

-

Web of Proceedings. (2019). Synthesis and Biological Activity of a 3,5-Disubstituted-1,2,4-Oxadiazole Fungicide Containing 3-Pyrazole Group. Francis Academic Press. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. jayorganics.com [jayorganics.com]

- 5. m.youtube.com [m.youtube.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione

Foreword: The Imperative of Structural Certainty

Foundational Context: Synthesis as a Structural Hypothesis

Before any analytical interrogation, a plausible structure is hypothesized from its synthesis. Pyrazole derivatives are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3] For the target molecule, a logical pathway involves the reaction of phenylhydrazine with an appropriate β-ketoester, such as ethyl 2-chloroacetoacetate, followed by hydrolysis and oxidation. A well-established alternative is the Knoevenagel condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with an aldehyde, followed by further reactions.[4]

This synthetic context provides our initial hypothesis: a five-membered pyrazole ring bearing a methyl group at C3, a phenyl group at N1, and two adjacent carbonyl groups at C4 and C5. Our task is to prove this specific arrangement and connectivity beyond any doubt.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

A robust elucidation strategy relies on multiple, independent analytical techniques that probe different aspects of the molecule's structure. Each subsequent analysis should confirm and refine the data from the previous one.

Figure 1: A strategic workflow for chemical structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Experience: The first and most fundamental question is "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing an exact mass measurement that is far more informative than nominal mass from a standard mass spectrometer.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy (<5 ppm).

Data Presentation & Interpretation

The molecular formula of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is C₁₀H₈N₂O₂. The expected data is summarized below.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Exact Mass (Monoisotopic) | 188.0586 g/mol |

| Observed Ion (HRMS) | [M+H]⁺ |

| Calculated m/z for [C₁₀H₉N₂O₂]⁺ | 189.0664 |

| Expected Observed m/z | 189.0664 ± 0.0009 (within 5 ppm error) |

Trustworthiness: The observation of an ion with an m/z value matching the calculated mass for [C₁₀H₉N₂O₂]⁺ to within 5 ppm provides extremely high confidence in the elemental formula. This single piece of data eliminates countless other possibilities and provides a rigid framework for interpreting subsequent spectroscopic data.

Infrared Spectroscopy: Probing the Functional Groups

Expertise & Experience: With the elemental formula established, IR spectroscopy is employed to identify the key functional groups. For this molecule, the most diagnostic feature is the dione system. The presence of two adjacent carbonyls in a five-membered ring leads to characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty crystal immediately prior to the sample scan.

-

Data Processing: Perform baseline correction and normalize the spectrum.

Data Presentation & Interpretation

The key IR absorptions provide direct evidence for the proposed functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100–3000 | Medium-Weak | Aromatic C-H stretch |

| ~1740–1720 | Strong | Asymmetric C=O stretch (dione) |

| ~1710–1690 | Strong | Symmetric C=O stretch (dione) |

| ~1600, ~1500 | Medium | Aromatic C=C and Pyrazole C=N/C=C stretches |

Trustworthiness: The observation of two distinct, strong carbonyl (C=O) stretching bands in the region of 1690-1740 cm⁻¹ is a hallmark of a 1,2-dicarbonyl system and strongly supports the pyrazole-4,5-dione structure.[5] The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the absence of enol tautomers in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D NMR experiments will be used to assemble the molecular puzzle with atomic precision.[6]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Experiments to Run:

-

¹H NMR: Standard proton experiment.

-

¹³C{¹H} NMR: Proton-decoupled carbon experiment.

-

(Optional but Recommended) 2D HSQC: To correlate protons directly to the carbons they are attached to.

-

(Optional but Recommended) 2D HMBC: To identify 2- and 3-bond correlations between protons and carbons, establishing long-range connectivity.

-

¹H NMR Data Presentation & Interpretation

The ¹H NMR spectrum reveals the number and type of hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| ~7.8–7.6 | m (doublet-like) | 2H | Phenyl H (ortho) |

| ~7.5–7.3 | m (triplet-like) | 3H | Phenyl H (meta, para) |

| ~2.4 | s | 3H | -CH₃ |

Interpretation: The spectrum is expected to be relatively simple. The phenyl group protons typically appear as complex multiplets between 7.3 and 7.8 ppm, integrating to 5 protons.[7] A sharp singlet integrating to 3 protons around 2.4 ppm is characteristic of the methyl group attached to the pyrazole ring.[8] Crucially, there are no other signals, particularly no signal for a proton on the pyrazole ring itself, which supports the 4,5-dione structure where C4 is quaternary.

¹³C NMR Data Presentation & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Proposed Assignment |

| ~175–185 | C5=O |

| ~165–175 | C4=O |

| ~155 | C3 (attached to CH₃) |

| ~135 | Phenyl C (ipso) |

| ~130 | Phenyl C (para) |

| ~129 | Phenyl C (ortho) |

| ~125 | Phenyl C (meta) |

| ~15 | -CH₃ |

Interpretation: The most telling signals are the two distinct resonances in the far downfield region (>165 ppm), which are unequivocally assigned to the two carbonyl carbons (C4 and C5).[9] The remaining signals correspond to the four unique carbons of the phenyl ring (ipso, ortho, meta, para), the C3 of the pyrazole ring, and the methyl carbon, which appears furthest upfield.[8][9]

Putting It All Together with 2D NMR

Figure 2: Key HMBC correlations confirming connectivity.

While 1D NMR provides a strong case, 2D Heteronuclear Multiple Bond Correlation (HMBC) provides irrefutable proof of connectivity. The key correlations to observe would be:

-

A correlation from the methyl protons (~2.4 ppm) to the C3 carbon (~155 ppm) and the C4 carbonyl carbon (~170 ppm). This definitively places the methyl group at the C3 position adjacent to a carbonyl.

-

Correlations from the ortho-protons of the phenyl ring (~7.7 ppm) to the C5 carbonyl carbon (~180 ppm), confirming the phenyl ring's attachment to N1.

Conclusion: A Unified and Validated Structural Assignment

-

HRMS confirms the elemental formula is C₁₀H₈N₂O₂.

-

FT-IR confirms the presence of a 1,2-dione functional group and aromatic rings.

-

¹H and ¹³C NMR account for all atoms in the formula, establishing the presence of one methyl group and one monosubstituted phenyl group. The chemical shifts of the carbons, particularly the two carbonyl signals, and the absence of a proton on the pyrazole ring are consistent only with the 4,5-dione structure.

-

2D NMR (if performed) would provide the final, unambiguous evidence of the precise connectivity of the methyl and phenyl substituents to the pyrazole-4,5-dione core.

This rigorous, multi-faceted approach exemplifies the standards required in modern chemical research, ensuring that the structural foundation for any subsequent scientific investigation is solid, trustworthy, and authoritative.

References

-

Manjula, M., Jayaroopa, P., Manjunath, B. C., Kumar, K. A., & Lokanath, N. K. (2014). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68. Retrieved from [Link]

-

Tiritiris, I., Kantemir, Z., & Woollins, J. D. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]

-

El-Metwaly, N. M., & El-Gazzar, A. R. A. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone: Crystal Structure and Hirshfeld Surface Analysis. Molecules, 21(11), 1546. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Rojas-Carrillo, A., Ñañez, D., Vivas-Reyes, R., & Arrieta-Rivera, A. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. Retrieved from [Link]

-

Sh. Mohamed, G. (2017). IR Spectrum for P (3 methyl-1-phenyl pyrazol-5-one). ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). 1H-Pyrazole-4,5-dione,3-Methyl-1-phenyl-. Retrieved from [Link]

-

El-Faham, A., Siddiqui, S. M., El-Sayed, N. N. E., & Abdel-Megeed, A. A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 134. Retrieved from [Link]

-

El-Faham, A., Siddiqui, S. M., El-Sayed, N. N. E., & Abdel-Megeed, A. A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 134. Retrieved from [Link]

Sources

- 1. Cas 881-05-0,1H-Pyrazole-4,5-dione,3-Methyl-1-phenyl- | lookchem [lookchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Versatile Core: A Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-phenyl-1H-pyrazole-4,5-dione (CAS No. 881-05-0) is a pivotal heterocyclic compound belonging to the pyrazole family.[1][2] As a derivative of the well-known pyrazolone core, this molecule serves as a highly versatile intermediate in the realms of medicinal chemistry and organic synthesis. Its structure, featuring reactive dicarbonyl functionality, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development. The compound is also known as an oxidation product of the potent antioxidant drug Edaravone, often referred to as 4-oxoedaravone.[3][4][5]

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are fundamental to its application in synthesis. Key data is summarized below.

| Property | Value | Source(s) |

| CAS Number | 881-05-0 | [1][6] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.19 g/mol | [6] |

| Appearance | Powder | [6] |

| Melting Point | 118-123 °C | [1][2][6] |

| Boiling Point | 289.9 ± 23.0 °C (Predicted) | [1][2] |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [1][2] |

Spectroscopic Profile

While comprehensive spectral data for the title compound is not extensively published, characteristic spectroscopic features can be anticipated based on its structure and data from related pyrazole derivatives.[6]

-

¹H-NMR: Aromatic protons of the phenyl group are expected in the δ 7.0-8.0 ppm range. The methyl group protons typically appear as a singlet around δ 2.0-2.5 ppm.[6]

-

¹³C-NMR: The two carbonyl carbons (C4 and C5) are the most deshielded, with expected resonances above δ 160 ppm.[6] Aromatic carbons will appear between δ 110-140 ppm.[6]

-

Infrared (IR): Strong absorption bands corresponding to the C=O stretching of the dione functionality are expected in the region of 1650-1750 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 188.

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most effectively approached as a two-step sequence, starting from readily available precursors. The pathway involves the initial synthesis of the antioxidant drug Edaravone, followed by its selective oxidation.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-pyrazol-5-one (Edaravone)

This foundational step is a classic Knorr pyrazole synthesis, a cyclocondensation reaction. The mechanism involves the initial formation of a hydrazone from the reaction between phenylhydrazine and the keto-group of ethyl acetoacetate, followed by intramolecular cyclization with the elimination of ethanol.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.05 eq).

-

Solvent and Catalyst: Add glacial acetic acid as both the solvent and catalyst. The acid protonates the carbonyl oxygen of the ester, rendering the carbon more electrophilic for the nucleophilic attack by the hydrazine.

-

Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the crude solid by vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol to yield pure 3-methyl-1-phenyl-pyrazol-5-one as a crystalline solid.[7]

Protocol 2: Oxidation to this compound

The conversion of the pyrazol-5-one precursor to the 4,5-dione involves the oxidation of the active methylene group at the C4 position. This transformation is documented as occurring through radical-induced mechanisms.[4][5]

Conceptual Methodology:

-

Rationale: The C-H bond at the C4 position of the pyrazolone ring is susceptible to attack by reactive oxygen species (ROS) or other radical species. This leads to the formation of a 4-oxo intermediate, which is the target dione.

-

Reagents: A common method to generate radicals in a controlled manner is through the thermal decomposition of an azo initiator, such as 2,2'-azobis(2,4-dimethylvaleronitrile).

-

Procedure Outline:

-

Dissolve the synthesized Edaravone in a suitable organic solvent.

-

Add a radical initiator.

-

Heat the reaction mixture to the decomposition temperature of the initiator (typically 50-70 °C) for several hours.

-

Monitor the reaction by TLC or LC-MS for the appearance of the product (m/z 188) and disappearance of the starting material (m/z 174).

-

Upon completion, the product can be isolated and purified using column chromatography.

-

Note: The 4,5-dione product can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which may lead to ring-opened byproducts.[3][4] Careful control of pH during work-up is advised.

Applications in Research and Drug Development

The pyrazole-4,5-dione scaffold is a privileged structure in medicinal chemistry due to its ability to act as a versatile synthetic intermediate.

Caption: Role as a central scaffold in developing advanced materials and therapeutic agents.

-

Synthesis of Bioactive Heterocycles: The dicarbonyl moiety is highly reactive towards binucleophiles. For instance, reaction with active methylene compounds can lead to the formation of fused pyranopyrazole systems, which are investigated for various biological activities.[6]

-

Precursor for Anti-inflammatory and Analgesic Agents: The pyrazolone ring is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs). The 4,5-dione allows for further chemical modifications to synthesize novel derivatives with potential anti-inflammatory and analgesic properties.[2]

-

Development of Photochromic Materials: Derivatives of this compound have been explored for their photochromic properties, where the molecule undergoes a reversible color change upon exposure to light. This makes them candidates for applications in optical data storage and smart materials.[2]

Exemplary Protocol 3: Regioselective C-Acylation (of Precursor)

To illustrate the synthetic utility of the pyrazolone core, this protocol details the C-acylation at the active C4 position of the Edaravone precursor. This common transformation highlights the reactivity of the ring system and is a key step in producing derivatives used as metal chelating agents.[6]

Rationale:

Direct acylation of pyrazolones can lead to a mixture of C-acylated and O-acylated products. This protocol utilizes a calcium hydroxide-mediated approach to favor selective C-acylation. The mechanism involves the formation of a calcium complex, which sterically hinders O-acylation and directs the acylating agent to the C4 position.

Methodology: [6]

-

Preparation: In a flask protected from moisture, dissolve 3-methyl-1-phenyl-pyrazol-5-one (1.0 eq) in anhydrous dioxane with heating.

-

Catalyst Addition: Add calcium hydroxide (2.0 eq) to the solution to form a suspension. The Ca(OH)₂ acts as a base to trap the HCl generated during the reaction.

-

Acylation: Cool the mixture and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating for 2-5 hours until the starting material is consumed (monitored by TLC). The color of the mixture typically changes from yellow to orange.

-

Work-up: Pour the reaction mixture into dilute hydrochloric acid with vigorous stirring to decompose the calcium complex.

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove calcium salts, followed by a small portion of cold ethanol to remove colored impurities. The product can be further purified by recrystallization.

Safety and Handling

As a dicarbonyl compound and heterocyclic amine derivative, this compound should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound of significant interest due to its reactive nature and its position as a key derivative of the pharmaceutically important pyrazolone scaffold. A clear understanding of its synthesis via the oxidation of Edaravone, coupled with knowledge of its physicochemical properties, empowers researchers to leverage this molecule as a strategic building block. Its potential for elaboration into complex structures ensures its continued relevance in the discovery of new drugs and advanced functional materials.

References

- The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

- Guidechem. (n.d.). 881-05-0 1H-Pyrazole-4,5-dione,3-Methyl-1-phenyl-.

- BenchChem. (n.d.). This compound.

- ChemSrc. (2025). 5-methyl-2-phenylpyrazole-3,4-dione | CAS#:881-05-0.

- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

- ResearchGate. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

- PubMed Central. (n.d.). Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone.

- National Institutes of Health. (n.d.). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid.

- ResearchGate. (n.d.). Edaravone and its oxidation products induced by free radical, peroxynitrite (ONOO -), and hypochlorite (ClO -, this study).

- LookChem. (n.d.). Cas 881-05-0,1H-Pyrazole-4,5-dione,3-Methyl-1-phenyl-.

- ResearchGate. (n.d.). Edaravone oxidation by instantaneously added NaClO.

- PubMed Central. (2022). Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients.

- ResearchGate. (n.d.). Edaravone and its oxidation products induced by free radical, peroxynitrite (ONOO -), and hypochlorite (ClO -, this study).

- YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur.

- MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 881-05-0,1H-Pyrazole-4,5-dione,3-Methyl-1-phenyl- | lookchem [lookchem.com]

- 3. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its core chemical properties, synthesis, and the broad spectrum of its applications, with a particular focus on the context of its widely-studied tautomer, Edaravone.

Core Molecular Profile

This compound is a distinct chemical entity within the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms and ketone groups at the 4th and 5th positions[1]. This dione structure imparts unique reactivity, differentiating it from its more commonly researched tautomeric form, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, famously known as Edaravone.

The presence of two reactive carbonyl groups makes the dione an exceptionally valuable intermediate in synthetic organic chemistry[1]. It serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems through reactions like condensation with various nucleophiles[1].

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by the following:

It is crucial to distinguish these properties from those of its tautomer, Edaravone, to ensure accuracy in experimental design and data interpretation.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Structural Feature |

| This compound | C₁₀H₈N₂O₂ | 188.18 | 881-05-0 | 4,5-Dione |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) | C₁₀H₁₀N₂O | 174.20 | 89-25-8 | 5-Monoketone[3][4][5] |

| 3-Methyl-1-phenyl-1H-pyrazole | C₁₀H₁₀N₂ | 158.20 | 1128-54-7 | Aromatic Pyrazole Ring[6] |

Synthesis and Chemical Reactivity

The synthesis of the pyrazole core is a well-established process in organic chemistry. The most common and efficient pathway involves the condensation reaction between a β-ketoester and a hydrazine derivative. For the phenyl-methyl-pyrazolone scaffold, this is typically achieved through the reaction of ethyl acetoacetate with phenylhydrazine.

Synthesis of the Pyrazolone Precursor (Edaravone)

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a foundational procedure that provides the structural precursor to the 4,5-dione. The reaction mechanism proceeds via an initial nucleophilic attack of the hydrazine onto the ketone carbonyl of the ethyl acetoacetate, followed by cyclization and dehydration to form the stable pyrazolone ring. This process is often performed under reflux and can be carried out with or without a solvent[7].

Experimental Protocol: Solvent-Free Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one [7]

-

Preparation: To a round-bottom flask, add ethyl acetoacetate (0.22 mol).

-

Reaction Initiation: While stirring, slowly add phenylhydrazine (0.20 mol) dropwise to the flask. The reaction is exothermic.

-

Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for approximately 1.5 hours.

-

Crystallization: Upon cooling, the mixture will solidify.

-

Purification: Recrystallize the solid product from a suitable solvent such as aqueous ethanol to yield pale yellow crystals of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Yields for this synthesis are typically high, often exceeding 90%[7].

Oxidation to this compound

The conversion of the 5-pyrazolone to the 4,5-dione involves the oxidation of the active methylene group at the C4 position. This can be achieved using various oxidizing agents. The choice of oxidant is critical to selectively oxidize the C4 position without cleaving the pyrazole ring.

Applications in Research and Drug Development

The pyrazole scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, exhibiting a wide range of biological activities[7][8]. While the therapeutic applications of Edaravone as a neuroprotective agent are well-documented[7], the broader pyrazole class, including the 4,5-dione, holds significant promise.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of pyrazole derivatives[8]. Compounds based on the 3-methyl-1-phenylpyrazole core have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA)[9]. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase[10]. The reactive dione functionality of this compound makes it an attractive starting point for developing novel antimicrobial agents with potentially enhanced activity.

Anti-Inflammatory and Analgesic Properties

The pyrazole ring is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The structural features of the pyrazole core allow for modifications that can tune the selectivity and potency of these compounds as anti-inflammatory and analgesic agents[11].

Anticancer and Cytotoxic Potential

The development of pyrazole-based compounds as anticancer agents is an active area of research. These molecules can be designed to target various pathways involved in cancer progression, including cell cycle regulation and signal transduction. Their ability to induce apoptosis in cancer cell lines makes them valuable leads in oncology drug discovery.

Synthetic Chemistry and Coordination Chemistry

Beyond its pharmacological potential, this compound and its derivatives are important in synthetic and coordination chemistry. The C-acylated derivatives of pyrazolones are widely used as chelating agents for metal ion extraction and separation due to their excellent coordination properties[12]. The dione structure offers multiple coordination sites, making it a valuable ligand for developing novel catalysts and materials.

Conclusion

This compound is a chemically significant molecule with a rich potential for application in both synthetic chemistry and drug development. Its reactive dione core provides a versatile platform for creating complex molecular architectures and novel therapeutic agents. While much of the existing research has focused on its tautomer, Edaravone, the unique properties of the 4,5-dione warrant further investigation by researchers seeking to develop next-generation pharmaceuticals and advanced chemical reagents.

References

-

Pharmaffiliates. 3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazole-4,5-diol. [Link]

-

ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

-

The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

-

PubChem. 3-methyl-1-phenyl-1H-pyrazole. [Link]

-

YouTube. Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

ResearchGate. Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. [Link]

-

Springer. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. [Link]

-

PubMed. Preparation and Antibacterial Activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. [Link]

-

PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. [Link]

-

Chemical Synthesis Database. 3-methyl-1H-pyrazole-4,5-dione. [Link]

-

Francis Academic Press. Synthesis and Biological Activity of a 3,5-Disubstituted-1,2,4-Oxadiazole Fungicide Containing 3-Pyrazole Group. [Link]

-

PubMed Central. 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. [Link]

Sources

- 1. This compound | 881-05-0 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. jayorganics.com [jayorganics.com]

- 4. 89-25-8|3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one|BLD Pharm [bldpharm.com]

- 5. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione from Ethyl Acetoacetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione, a significant heterocyclic compound with applications in medicinal chemistry and as a synthetic intermediate. The synthesis is presented as a two-stage process commencing with the well-established Knorr pyrazole synthesis to yield the key intermediate, 3-methyl-1-phenyl-5-pyrazolone (commonly known as Edaravone), from ethyl acetoacetate and phenylhydrazine. The guide delves into the mechanistic underpinnings of this classic reaction, offering a detailed, field-proven experimental protocol. Subsequently, it addresses the conversion of the pyrazolone intermediate to the target 4,5-dione. While this dione is a known oxidative metabolite, this guide proposes a chemically sound synthetic pathway via nitrosation, providing researchers with a robust framework for its preparation. This document is intended for researchers, chemists, and professionals in drug development, emphasizing scientific integrity, safety, and reproducibility.

Introduction: The Significance of the Pyrazolone Core

The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antioxidant properties.[1][2] The target molecule of this guide, this compound, represents an oxidized form of the well-known antioxidant drug, Edaravone.[3] Understanding its synthesis is crucial for developing novel derivatives, studying structure-activity relationships, and exploring its potential as a reactive intermediate for further chemical transformations.

The synthetic journey begins with one of the most reliable methods for heterocycle formation: the Knorr pyrazole synthesis. This is followed by a targeted chemical modification of the active methylene group at the C4 position of the pyrazolone ring to achieve the desired dione structure.

Part 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

The foundational step in this synthesis is the condensation and cyclization of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine). This reaction proceeds with high efficiency and regioselectivity to produce the stable pyrazolone ring system.[2][4]

Mechanistic Insight: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry. The mechanism involves an initial condensation followed by an intramolecular cyclization.[5]

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal, more basic nitrogen atom (-NH₂) of phenylhydrazine on the electrophilic ketone carbonyl of ethyl acetoacetate. This regioselectivity is governed by the higher reactivity of the ketone compared to the ester carbonyl.[5]

-

Hydrazone Formation: The resulting carbinolamine intermediate readily undergoes dehydration to form a stable phenylhydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step is the key ring-forming reaction.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the final, thermodynamically stable 3-methyl-1-phenyl-5-pyrazolone product.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Data Presentation: Reactant and Product Properties

A thorough understanding of the physical and chemical properties of all substances is paramount for safe and effective experimentation.

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | -45 | 181 | Flammable, Irritant |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 | 243.5 | Toxic, Carcinogen, Irritant |

| Product (Edaravone) | C₁₀H₁₀N₂O | 174.20 | 127-130 | - | Harmful if swallowed, Eye Irritant |

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is adapted from established, high-yield procedures.[4][6] All operations involving phenylhydrazine must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents:

-

Phenylhydrazine (10.81 g, 0.1 mol)

-

Ethyl acetoacetate (13.01 g, 0.1 mol)

-

Glacial Acetic Acid (catalytic, ~1 mL)

-

Diethyl Ether or Ethanol for precipitation/recrystallization

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (0.1 mol) and ethyl acetoacetate (0.1 mol).

-

Causality Note: Using equimolar amounts of reactants ensures efficient conversion. The reaction can be run neat or with a minimal amount of a solvent like ethanol.[4]

-

-

Catalysis: Add a catalytic amount of glacial acetic acid (~1 mL) to the mixture.

-

Causality Note: The acid catalyst facilitates both the initial condensation and the subsequent dehydration step by protonating the carbonyl oxygen, increasing its electrophilicity.[3]

-

-

Heating: Heat the reaction mixture to 90-100 °C using a heating mantle and stir for 1-2 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation & Isolation: After cooling the mixture to room temperature, a solid mass typically forms. Add diethyl ether (~50 mL) to the flask and stir vigorously to break up the solid.

-

Causality Note: The pyrazolone product is poorly soluble in diethyl ether, leading to its precipitation while unreacted starting materials and byproducts remain in solution.

-

-

Filtration: Collect the crystalline product by vacuum filtration. Wash the solid with two small portions of cold diethyl ether to remove residual impurities.

-

Purification: The crude product can be further purified by recrystallization from a minimal amount of hot ethanol to yield pale yellow or off-white crystals.[2] Dry the purified product in a vacuum oven. A typical yield is 90-98%.

Part 2: Conversion to this compound

The conversion of the stable pyrazolone intermediate to the 4,5-dione requires the oxidation of the active methylene group at the C4 position. This transformation is less commonly documented as a preparative-scale synthesis and is often observed as a result of oxidative degradation of Edaravone by reactive oxygen species like peroxyl radicals or peroxynitrite.[3] However, a viable synthetic route can be rationally designed through the well-established chemistry of active methylene compounds.

Proposed Synthetic Strategy: Nitrosation and Hydrolysis

A classic and effective method for converting an active methylene group (a -CH₂- flanked by two carbonyls or their equivalents) into a ketone is via nitrosation to form an oxime, followed by hydrolysis.

-

Nitrosation: The pyrazolone is reacted with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a mineral acid (e.g., HCl). The electrophilic nitrosonium ion (NO⁺) attacks the enolate of the pyrazolone at the electron-rich C4 position.

-

Tautomerization: The resulting C-nitroso compound is unstable and rapidly tautomerizes to the more stable 4-isonitroso-3-methyl-1-phenyl-5-pyrazolone (an oxime).

-

Hydrolysis: The oxime intermediate is then subjected to hydrolysis under acidic conditions. This cleaves the C=NOH bond, liberating hydroxylamine and yielding the desired 4,5-dione product.

Caption: Proposed workflow for the oxidation of the pyrazolone intermediate.

Protocol Guidance: Synthesis of 4-Isonitroso-3-methyl-1-phenyl-5-pyrazolone

This procedure outlines the first step of the proposed oxidation.

Materials & Reagents:

-

3-Methyl-1-phenyl-5-pyrazolone (8.71 g, 0.05 mol)

-

Sodium Nitrite (NaNO₂) (3.80 g, 0.055 mol)

-

Glacial Acetic Acid or Hydrochloric Acid

-

Ethanol and Water

Procedure:

-

Dissolution: Dissolve the 3-methyl-1-phenyl-5-pyrazolone (0.05 mol) in a mixture of ethanol and water or in glacial acetic acid in a beaker or flask, cooling the mixture in an ice bath to 0-5 °C.

-

Nitrite Addition: Prepare a solution of sodium nitrite (0.055 mol) in a minimal amount of cold water. Add this solution dropwise to the stirred, cold pyrazolone solution.

-

Causality Note: Maintaining a low temperature is critical to control the reaction rate and prevent the decomposition of nitrous acid.

-

-

Acidification: While maintaining the low temperature, slowly add hydrochloric acid or continue the reaction in acetic acid to generate nitrous acid in situ. A colored precipitate (often orange or red) of the 4-isonitroso derivative should form.

-

Isolation: After stirring in the cold for 1-2 hours, collect the precipitate by vacuum filtration, wash with cold water, and air dry.

Protocol Guidance: Hydrolysis to this compound

The hydrolysis of the oxime to the dione can be challenging and may require optimization.

Materials & Reagents:

-

4-Isonitroso-3-methyl-1-phenyl-5-pyrazolone (from previous step)

-

Dilute Sulfuric Acid (e.g., 10-20%) or other hydrolytic agents like formaldehyde/HCl.

Procedure:

-

Reaction Setup: Create a suspension of the 4-isonitroso intermediate in dilute sulfuric acid in a round-bottom flask.

-

Heating: Heat the mixture under reflux for several hours. The progress of the hydrolysis should be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture. The product, this compound, may precipitate upon cooling or may require extraction with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography. The final product is often reported as a red or orange solid.

Characterization of the Final Product

Confirmation of the final this compound structure requires standard analytical techniques:

-

¹H NMR: The most notable change from the pyrazolone intermediate will be the disappearance of the singlet corresponding to the C4 methylene protons (~3.4 ppm).

-

¹³C NMR: The spectrum should show two signals in the downfield region corresponding to the two ketone carbonyls (C4 and C5), typically >160 ppm.

-

Infrared (IR) Spectroscopy: Strong absorption bands characteristic of ketone C=O stretching will be prominent in the region of 1650-1750 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₈N₂O₂ (m/z = 188.06).

Safety and Hazard Management

The synthesis described involves hazardous materials, and all operations must be performed with appropriate safety measures.

-

Phenylhydrazine: EXTREME HAZARD. Phenylhydrazine is highly toxic by ingestion, inhalation, and skin absorption. It is a suspected human carcinogen and a skin sensitizer. Always handle in a certified chemical fume hood using double gloves (nitrile), a lab coat, and chemical splash goggles.

-

Ethyl Acetoacetate: Flammable liquid and vapor. Causes eye and skin irritation. Handle in a well-ventilated area away from ignition sources.

-

Acids (Acetic, HCl, H₂SO₄): Corrosive. Cause severe skin burns and eye damage. Handle with appropriate PPE.

-

Sodium Nitrite: Oxidizer. Toxic if swallowed.

-

Solvents (Ethanol, Diethyl Ether): Highly flammable. Work away from open flames and sparks.

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Phenylhydrazine waste must be segregated and handled as hazardous carcinogenic waste.

References

-

Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]

-

3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. Available at: [Link]

-

Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research. Available at: [Link]

-

Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available at: [Link]

-

Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. Available at: [Link]

-

The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica. Available at: [Link]

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

-

Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. Available at: [Link]

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. Available at: [Link]

-

Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 5. RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 6. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst [mdpi.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the critical role of tautomerism, which dictates the compound's observable characteristics. The predominant and more stable enol tautomer, 4-hydroxy-3-methyl-1-phenyl-1H-pyrazol-5-one, is the primary focus of characterization. We will explore the causality behind experimental choices for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights and self-validating protocols to ensure scientific integrity.

Introduction: The Challenge of a Tautomeric System

This compound belongs to the pyrazolone class of heterocyclic compounds, a scaffold of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. While the diketone structure is implied by its nomenclature, the compound's true nature in solution and solid-state is governed by a dynamic equilibrium between several tautomeric forms. The presence of carbonyl groups adjacent to an active methylene position (in its precursor) facilitates rapid keto-enol tautomerization.

For this compound, the diketo form is in equilibrium with the more stable enol tautomer, 4-hydroxy-3-methyl-1-phenyl-1H-pyrazol-5-one. This stability is conferred by the formation of a conjugated system and the potential for intramolecular hydrogen bonding. Consequently, any spectroscopic analysis must be interpreted with a deep understanding of this equilibrium, as the observed data will represent the predominant tautomer under the given experimental conditions.

Caption: Tautomeric equilibrium of the title compound.

Synthesis Pathway Overview

The target compound is conceptually derived from the well-characterized and commercially available precursor, 3-methyl-1-phenyl-pyrazol-5-one (also known as Edaravone). The synthesis involves the oxidation of the active methylene group at the C4 position. Understanding the precursor is essential for interpreting the spectroscopic changes upon oxidation.

The synthesis of the precursor, 3-methyl-1-phenyl-pyrazol-5-one, is a classic condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][2]

Caption: General synthesis pathway.

Spectroscopic Data Analysis (Predominant Enol Tautomer)

The following data and interpretations correspond to the stable 4-hydroxy-3-methyl-1-phenyl-1H-pyrazol-5-one tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the tautomeric form. The choice of solvent is critical; aprotic polar solvents like DMSO-d₆ are preferred as they can stabilize the enol form and allow for the observation of the exchangeable hydroxyl proton. In contrast, solvents like CDCl₃ may show a different equilibrium ratio.[1]

¹H NMR Spectroscopy

-

Disappearance of C4-H: The most telling change from the precursor (3-methyl-1-phenyl-pyrazol-5-one), which shows a singlet for the two CH₂ protons around 3.4 ppm, is the complete absence of this signal.

-

Enolic Proton (-OH): A broad singlet appearing far downfield, typically in the range of 11-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange. This signal can be confirmed by D₂O exchange, where the peak disappears.

-

Methyl Protons (-CH₃): A sharp singlet around 2.2-2.4 ppm.

-

Phenyl Protons (-C₆H₅): A series of multiplets between 7.2 and 8.0 ppm, integrating to 5 protons. The ortho-protons (adjacent to the nitrogen) are typically the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides definitive evidence of the enol structure by the chemical shifts of the pyrazolone ring carbons.

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (C5) | 165 - 175 | Typical chemical shift for a carbonyl carbon in a conjugated amide-like system. |

| C-OH (C4) | 155 - 165 | Significantly downfield due to being an enolic carbon, deshielded by oxygen. |

| C-CH₃ (C3) | 145 - 150 | Carbon attached to the methyl group within the heterocyclic ring. |

| Phenyl C1' (ipso) | 137 - 140 | Quaternary carbon of the phenyl ring attached to the nitrogen. |

| Phenyl C2', C6' (ortho) | 120 - 125 | Phenyl carbons ortho to the point of attachment. |

| Phenyl C3', C5' (meta) | 128 - 130 | Phenyl carbons meta to the point of attachment. |

| Phenyl C4' (para) | 125 - 128 | Phenyl carbon para to the point of attachment. |

| -CH₃ | 12 - 16 | Methyl group carbon, appearing upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups that differentiate the dione from the enol tautomer.

| Frequency (cm⁻¹) | Vibration Mode | Description |

| 3200 - 2500 (broad) | O-H stretch | A very broad and strong absorption, characteristic of a hydrogen-bonded hydroxyl group, confirming the enol form. |

| 1700 - 1720 | C=O stretch (C5) | Strong absorption from the pyrazolone ring carbonyl. Its frequency is influenced by conjugation and H-bonding. |

| 1640 - 1660 | C=C stretch | Absorption from the C=C bond of the enol system within the ring. |

| 1590 - 1600 | Aromatic C=C stretch | Characteristic stretching of the phenyl ring. |

| ~1500 | N-H bend / C=N stretch | Complex vibrations within the pyrazole ring structure. |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. The molecular weight of C₁₀H₈N₂O₂ is 188.06 g/mol .

Expected Fragmentation Pattern (Electron Impact - EI):

The molecule is expected to be relatively stable due to its aromaticity. Key fragmentation pathways would involve the loss of stable neutral molecules and the formation of characteristic ions.

Caption: Proposed MS fragmentation of the title compound.

-

m/z = 188: Molecular ion peak [M]⁺•.

-

m/z = 160: Loss of carbon monoxide (-CO) from the pyrazolone ring.

-

m/z = 105: Formation of the phenyldiazonium ion [C₆H₅N₂]⁺.

-

m/z = 77: Loss of N₂ from the phenyldiazonium ion to give the phenyl cation [C₆H₅]⁺, a very common fragment for phenyl-containing compounds.

Experimental Protocols

NMR Sample Preparation and Analysis

-

Objective: To obtain high-resolution ¹H and ¹³C spectra that confirm the predominant tautomeric form.

-

Methodology:

-

Solvent Selection: Use anhydrous DMSO-d₆ (Deuterated Dimethyl Sulfoxide). Rationale: This aprotic polar solvent effectively solvates the molecule and slows down the exchange of the enolic proton with residual water, allowing for its observation.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

D₂O Exchange: After the initial ¹H spectrum is acquired, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. Rationale: This confirmatory test will cause the enolic -OH proton signal to disappear, verifying its assignment.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (e.g., several hours) may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Objective: To identify the key functional groups, particularly the O-H and C=O stretches.

-

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. Rationale: This step is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal. Rationale: Good contact is essential for obtaining a strong, high-quality spectrum.

-

Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI-MS instrument, which is a soft ionization technique suitable for polar, non-volatile compounds.

-

Analysis Mode: Run the analysis in both positive and negative ion modes. Rationale: The enolic proton can be easily lost, making the [M-H]⁻ ion prominent in negative mode, while the [M+H]⁺ ion may be observed in positive mode.

-

Data Acquisition: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Conclusion

The spectroscopic characterization of this compound is a nuanced task that requires a foundational understanding of its tautomeric nature. The data overwhelmingly supports the predominance of the 4-hydroxy-3-methyl-1-phenyl-1H-pyrazol-5-one enol form under standard analytical conditions. Key spectroscopic identifiers include a downfield, exchangeable proton signal in ¹H NMR, the presence of enolic and carbonyl carbons in ¹³C NMR, a broad O-H stretch in the IR spectrum, and a molecular ion peak at m/z 188. This guide provides the necessary framework for researchers to confidently synthesize, handle, and characterize this versatile heterocyclic system, ensuring both accuracy and scientific rigor in their development efforts.

References

-

Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

-

Mohammed, S. F., Shehab, W., Abdullah, A., & El-Shwiniy, W. H. (Year). Scheme 1 Synthesis of 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivatives. ResearchGate. [Link]

- Nasseri, M. A., Salimi, M., & Esmaeili, A. A. (2014). Cellulose sulfuricacid as a bio-supported and efficient solid acidcatalyst for synthesis of pyrazoles in aqueous medium. RSC Advances, 4(106), 61193-61198.

- Okafor, E. C. (1980). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives.

-

PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. [Link]

- Shrivastava, P., Singh, P., & Kumar Tewari, A. (2012). Synthesis of pyrazole-based 1,5-diaryl compounds as potent anti-inflammatory agents. Medicinal Chemistry Research, 21(9), 2465-2472.

- Yakan, H., & Kose, M. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural and Engineering Sciences, 6(1), 1-10.

- Zolfigol, M. A., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40.

Sources

Tautomerism in 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione

An In-Depth Technical Guide to the Tautomerism of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione

Abstract

This compound stands as a pivotal scaffold in medicinal chemistry, with its biological efficacy intrinsically linked to its subtle yet profound structural dynamics. This technical guide provides a comprehensive exploration of the tautomeric phenomena inherent to this molecule. We delve into the structural nuances of the predominant tautomeric forms, the environmental factors governing their equilibrium, and the state-of-the-art analytical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to empower the rational design of next-generation therapeutics based on the pyrazole core.

Introduction: The Pyrazolone Scaffold in Drug Discovery

The pyrazolone ring is a privileged heterocyclic motif, forming the structural basis for a multitude of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[2][3] A notable example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), a potent antioxidant medication used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[1]